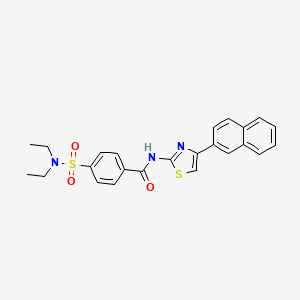

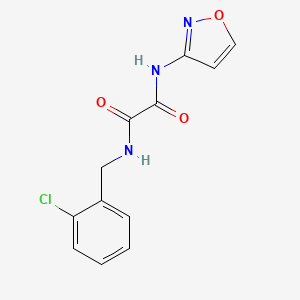

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide, also known as ABT-702, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the enzyme adenosine kinase, which plays a crucial role in regulating the levels of the endogenous nucleoside adenosine.

Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

A study conducted by Patel et al. (2017) involved the synthesis of imidazolidine derivatives of isonicotinamide, which showed significant activity against bacterial and fungal strains, including Staphylococcus aureus, Echerichia coli, Candida Albicans, and Mycobacterium tuberculosis. These findings suggest potential applications of related compounds in developing new antimicrobial agents (Patel, Paliwal, & Bhandari, 2017).

Antioxidant and Anticancer Properties

Research by Tumosienė et al. (2020) on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant antioxidant activity, surpassing that of ascorbic acid in some cases. Additionally, the study highlighted their anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, indicating the potential of these compounds in cancer therapy (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Corrosion Inhibition

A study on amino acid-based imidazolium zwitterions, including compounds with structural similarities to N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide, demonstrated their effectiveness as corrosion inhibitors for mild steel. These inhibitors exhibited high inhibition efficiency, highlighting their application in protecting metals from corrosion (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).

Pharmaceutical Analysis and Drug Design

The preparation of ion-selective electrodes for ketoconazole, an antifungal agent, has been described, showcasing the utility of imidazole derivatives in pharmaceutical analysis. This application is crucial for determining drug concentration in biological fluids and pharmaceutical preparations, ensuring safety and efficacy (Shamsipur & Jalali, 2000).

Xanthine Oxidase Inhibitors

N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were studied for their xanthine oxidase inhibitory activity, which is vital for treating conditions like gout. These compounds, including structures related to N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide, have shown promising results, opening new avenues for therapeutic interventions (Zhang, Zhang, Tu, Wu, Zhang, & Meng, 2019).

Propriétés

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-21-9-10-22-14-11-13(3-5-17-14)15(20)18-4-2-7-19-8-6-16-12-19/h3,5-6,8,11-12H,2,4,7,9-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPJGOAIBTYRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methoxyethoxy)isonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2781032.png)

![N-[2-[4-(Azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2781034.png)

![3-(4-Chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2781035.png)

![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B2781043.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2781044.png)

![4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2781045.png)

![6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B2781047.png)

![Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2781048.png)

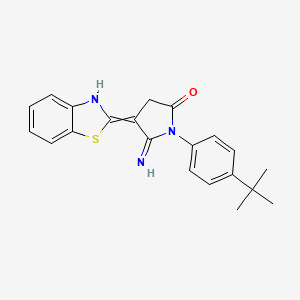

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2781049.png)